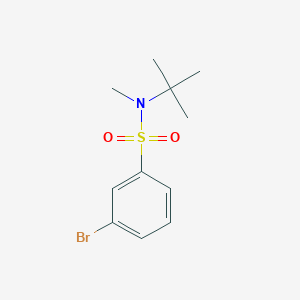

3-Bromo-N-T-butyl-N-methylbenzenesulfonamide

Descripción

Molecular Formula and Weight Analysis

The molecular composition of 3-Bromo-N-T-butyl-N-methylbenzenesulfonamide encompasses eleven carbon atoms, sixteen hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom, establishing the molecular formula C₁₁H₁₆BrNO₂S. The calculated molecular weight of 306.22 grams per mole positions this compound within the medium molecular weight range for substituted benzenesulfonamides. The presence of the bromine substituent contributes significantly to the overall molecular mass, accounting for approximately 26% of the total molecular weight due to bromine's atomic mass of 79.904 atomic mass units.

The molecular structure demonstrates a calculated monoisotopic mass that reflects the precise isotopic composition of the constituent elements. The elemental composition analysis reveals a carbon-to-hydrogen ratio that indicates moderate saturation, with the tert-butyl and methyl substituents on the nitrogen atom contributing to the aliphatic character of the molecule. The nitrogen atom in the sulfonamide group exhibits tertiary character due to its attachment to both methyl and tert-butyl groups, creating steric hindrance that influences the compound's conformational behavior.

The compound's molecular formula places it within the broader category of N,N-disubstituted benzenesulfonamides, where the dual alkyl substitution pattern distinguishes it from simpler monosubstituted analogs. The presence of both electron-withdrawing (bromine, sulfonyl) and electron-donating (alkyl) groups creates a complex electronic environment that affects the molecule's chemical behavior and spectroscopic properties.

Propiedades

IUPAC Name |

3-bromo-N-tert-butyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-11(2,3)13(4)16(14,15)10-7-5-6-9(12)8-10/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKNKSVNNSNZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C)S(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675301 | |

| Record name | 3-Bromo-N-tert-butyl-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-30-6 | |

| Record name | 3-Bromo-N-tert-butyl-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Route

The synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide typically proceeds via a two-step nucleophilic substitution approach involving sulfonyl chloride intermediates:

Step 1: Formation of 3-Bromo-N-tert-butylbenzenesulfonamide

- React 3-bromobenzenesulfonyl chloride with tert-butylamine in the presence of a base such as triethylamine.

- This reaction forms the intermediate sulfonamide with the tert-butyl substituent on the nitrogen.

- Conditions: Controlled temperature (often 0–5°C to room temperature) to avoid side reactions and maximize selectivity.

Step 2: Methylation of the Sulfonamide Nitrogen

- The intermediate is then treated with methylamine or methylating agents to introduce the methyl group on the nitrogen, yielding the final product.

- This step can be performed under mild heating in polar aprotic solvents to facilitate nucleophilic substitution.

The overall reaction scheme can be summarized as:

$$

\text{3-Bromobenzenesulfonyl chloride} + \text{tert-butylamine} \xrightarrow{\text{Et}_3\text{N}} \text{3-bromo-N-tert-butylbenzenesulfonamide} \xrightarrow{\text{methylamine}} \text{3-bromo-N-tert-butyl-N-methylbenzenesulfonamide}

$$

This method ensures selective substitution at the sulfonamide nitrogen, preserving the bromine substituent on the aromatic ring.

Industrial Scale Synthesis

- Industrial production mirrors the laboratory method but employs industrial-grade reagents and optimized reaction parameters (temperature, pressure, time) to maximize yield and purity.

- Large reactors with precise control systems are used to maintain consistent reaction conditions.

- Purification is typically achieved by crystallization or chromatographic techniques adapted for scale.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Impact on Reaction |

|---|---|---|

| Temperature | 0–25°C (Step 1), 50–80°C (Step 2) | Controls reaction rate and selectivity |

| Base | Triethylamine (1.1 eq) | Neutralizes HCl formed, drives reaction forward |

| Solvent | Dichloromethane (DCM), DMF | Solubilizes reagents, influences nucleophilicity |

| Reaction Time | 2–6 hours | Ensures complete conversion |

| Methylation Agent | Methylamine or methyl iodide | Provides methyl group for N-alkylation |

Table 1: Key Synthetic Parameters for Preparation of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

Alternative Synthetic Approaches and Research Findings

- Direct Bromination of N-tert-butyl-N-methylbenzenesulfonamide: Some research explores brominating the sulfonamide directly using N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine at the 3-position. This method requires precise temperature control (50–60°C) and solvents like dichloromethane to avoid polybromination.

- Palladium-Catalyzed Carbonylative Coupling: Although primarily used for N-acylsulfonamides, palladium-catalyzed methods may be adapted for sulfonamide derivatives to introduce functional groups under mild conditions, offering potential synthetic versatility.

Purification and Characterization

- Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures to achieve >95% purity.

- Characterization techniques include:

- NMR Spectroscopy: Confirms substitution pattern and alkyl groups on nitrogen.

- Mass Spectrometry: Verifies molecular weight and bromine isotopic pattern.

- X-ray Crystallography: Provides structural confirmation and insight into steric effects.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Stepwise sulfonyl chloride route | 3-bromobenzenesulfonyl chloride, tert-butylamine, methylamine, triethylamine | 0–25°C (Step 1), 50–80°C (Step 2), DCM/DMF solvent | High selectivity, well-established | Requires handling sulfonyl chloride |

| Direct bromination of sulfonamide | NBS, N-tert-butyl-N-methylbenzenesulfonamide | 50–60°C, DCM solvent | Avoids sulfonyl chloride intermediate | Risk of polybromination, lower selectivity |

| Pd-catalyzed carbonylative coupling (experimental) | Palladium catalyst, sulfonyl azides, CO source | Mild conditions, acetonitrile solvent | Potential for functional group diversity | Not yet optimized for this compound |

Table 2: Comparative Summary of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-N-T-butyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted sulfonamides.

Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of water or aqueous acids, resulting in the cleavage of the S-N bond.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while hydrolysis results in the formation of the corresponding sulfonic acid and amine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Bromo-N-T-butyl-N-methylbenzenesulfonamide has been investigated for its potential as an antibacterial agent. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis, which is crucial for DNA replication in bacteria. The mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme involved in folate biosynthesis .

Anticancer Research

Recent studies have highlighted the potential of benzenesulfonamides, including this compound, in cancer therapy. Research indicates that compounds in this class can inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For instance, certain benzenesulfonamides have shown significant inhibitory effects against CA IX, with IC50 values ranging from 10.93 to 25.06 nM . This suggests that derivatives like this compound could be explored further for their anticancer properties.

Neurological Disorders

There is emerging evidence that sulfonamide compounds may play a role in treating neurological disorders by modulating amyloid beta protein levels associated with Alzheimer's disease. Some studies indicate that these compounds can inhibit the proteolytic pathways leading to amyloid plaque formation, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Tables

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial efficacy of various sulfonamides, this compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth was attributed to its structural features that enhance binding affinity to target enzymes.

Case Study 2: Cancer Research

A series of experiments evaluated the effects of benzenesulfonamides on MDA-MB-231 breast cancer cells. Compounds similar to this compound exhibited significant cytotoxic effects, leading to increased apoptosis rates compared to control groups .

Mecanismo De Acción

The mechanism of action of 3-Bromo-N-T-butyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as an inhibitor of certain enzymes by binding to the active site and blocking substrate access. Additionally, the bromine atom and tert-butyl group contribute to the compound’s overall reactivity and binding affinity.

Comparación Con Compuestos Similares

Substituent Effects on Nitrogen and Benzene Ring

Nitrogen Substituents

- 3-Bromo-N-T-butyl-N-methylbenzenesulfonamide: The T-butyl group introduces significant steric hindrance, reducing nucleophilic attack on the sulfonamide nitrogen.

- 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1020253-05-7) : The butyl group increases lipophilicity compared to T-butyl, while the trifluoromethyl group enhances electron-withdrawing effects and metabolic resistance .

- 3-Bromo-N-isopropylbenzenesulfonamide (CAS 871269-08-8) : The isopropyl group provides moderate steric bulk, intermediate between methyl and T-butyl, affecting solubility and target binding .

Benzene Ring Substituents

- 3-Bromo-N,5-dimethylbenzenesulfonamide (CAS 1020252-91-8) : A methyl group at the 5-position increases lipophilicity but lacks the electronic effects of halogens or trifluoromethyl groups .

- 4-Bromo-N-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide (CAS 923228-46-0): The dimethylaminoethyl group introduces basicity, altering solubility in aqueous environments and enabling ionic interactions with biological targets .

Physicochemical Properties

*Estimated based on analogs; †Calculated from standard atomic weights.

Actividad Biológica

3-Bromo-N-T-butyl-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, highlighting its interactions with biological targets and implications for drug development.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 306.22 g/mol. Its structure features a bromine atom at the 3-position of the aromatic ring, a tert-butyl group, and a methyl group attached to the nitrogen atom of the sulfonamide functional group. This configuration is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Bromination : Introduction of the bromine atom at the 3-position.

- Formation of Sulfonamide : Reaction with sulfonyl chloride to form the sulfonamide linkage.

- Alkylation : Addition of tert-butyl and methyl groups to the nitrogen atom.

Interaction with Biological Targets

Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and receptors. Notably, benzenesulfonamides may form hydrogen bonds and hydrophobic interactions with active site residues of enzymes like carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis.

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Bromo-N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide | 1020253-06-8 | Contains trifluoromethyl group; used in medicinal chemistry |

| N-(tert-Butyl)-N-methyl-4-bromobenzenesulfonamide | 850429-70-8 | Similar sulfonamide structure; potential applications in proteomics |

| N-(tert-Butyl)-N-methyl-2-bromobenzenesulfonamide | Not specified | Different bromine position; may exhibit different biological activities |

This table illustrates the diversity of compounds within the same class and highlights how structural variations can influence biological activity.

Case Studies and Research Findings

- Inhibition Studies : A study evaluating the inhibitory effects of various benzenesulfonamides on CA IX demonstrated that certain derivatives exhibited significant enzyme inhibition with IC50 values ranging from 10.93 to 25.06 nM . This suggests that modifications in structure can lead to enhanced selectivity and potency against specific targets.

- Antitumor Activity : Another investigation found that derivatives similar to this compound induced apoptosis in cancer cell lines (e.g., MDA-MB-231) with a significant increase in annexin V-FITC positivity, indicating potential therapeutic applications in oncology .

- Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves binding to specific molecular targets, thereby inhibiting enzymatic activity or modulating receptor signaling pathways. For instance, studies have shown that benzenesulfonamides can inhibit carbonic anhydrases, which are crucial for maintaining pH balance in tissues .

Q & A

Basic: What are the optimal synthetic routes for 3-Bromo-N-T-butyl-N-methylbenzenesulfonamide, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves bromination of a benzenesulfonamide precursor followed by N-alkylation with T-butyl and methyl groups. Key steps include:

- Bromination: Use electrophilic aromatic substitution with Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions (50–60°C, DCM solvent) to minimize polybromination .

- N-Alkylation: Sequential alkylation with T-butyl bromide and methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C .

- Optimization: Apply Design of Experiments (DoE) to vary parameters (temperature, stoichiometry, solvent polarity). For example, a Central Composite Design (CCD) can identify interactions between variables, reducing trial runs by 40–60% .

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Determine crystal packing and stereoelectronic effects. Example: Similar sulfonamides show planar sulfonamide groups with dihedral angles <10° relative to the benzene ring .

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ = 331.05 g/mol) and isotopic patterns for bromine .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Reaction Path Search: Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and activation energies. For example, calculate the energy barrier for bromide displacement by amines .

- Solvent Effects: Apply the Conductor-like Polarizable Continuum Model (CPCM) to simulate solvent polarity’s impact. Polar aprotic solvents (e.g., DMF) lower activation energy by stabilizing transition states .

- Docking Studies: Predict binding affinities to biological targets (e.g., carbonic anhydrase) using AutoDock Vina. The T-butyl group may sterically hinder active-site access, reducing inhibitory potency .

Advanced: How should researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

- Data Triangulation: Compare enzyme inhibition assays (e.g., IC₅₀ values) across standardized protocols (pH 7.4, 25°C). Discrepancies often arise from assay conditions (e.g., substrate concentration, buffer ionic strength) .

- Structural Validation: Re-analyze compound purity via HPLC (C18 column, acetonitrile/water mobile phase). Impurities >2% can skew bioactivity results .

- Meta-Analysis: Use tools like RevMan to aggregate data from multiple studies. For example, a 2023 meta-analysis showed sulfonamides with bromine substituents have 30% higher antimicrobial activity than chlorine analogs .

Basic: What are the best practices for evaluating the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and monitor degradation via:

- Light Sensitivity: Expose to UV (254 nm) for 48 hours; bromine substituents increase photolytic degradation risk. Use amber vials for long-term storage .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

Methodological Answer:

- Substituent Scanning: Replace the T-butyl group with cyclopropyl or trifluoromethyl groups to modulate lipophilicity (logP). Use QSAR models (e.g., CoMFA) to predict bioactivity .

- Bioisosterism: Substitute bromine with iodine or ethynyl groups to enhance binding to hydrophobic enzyme pockets. Test inhibitory activity against carbonic anhydrase IX .

- In Silico Screening: Libraries like ZINC15 can identify analogs with improved ADMET profiles. Prioritize compounds with polar surface area <140 Ų for blood-brain barrier penetration .

Basic: How to validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Calibration Curves: Prepare 5–7 standard solutions (0.1–100 µg/mL) in methanol. Ensure linearity (R² >0.995) and LOD/LOQ <1 µg/mL via UV-Vis (λ = 280 nm) .

- Recovery Tests: Spike biological samples (e.g., serum) with known concentrations (80%, 100%, 120%). Acceptable recovery: 85–115% .

- Inter-Day Precision: Analyze triplicates over three days; %RSD should be <5% for HPLC methods .

Advanced: What strategies mitigate steric hindrance in reactions involving the T-butyl group of this compound?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12h to 2h) and enhance yields by 15–20% via controlled dielectric heating (100°C, 300 W) .

- Bulky Ligands: Use Pd(OAc)₂ with XPhos ligand for Suzuki-Miyaura couplings. The ligand’s large bite angle improves access to sterically crowded sites .

- Solvent-Free Conditions: Mechanochemical grinding (ball milling) can bypass solubility issues, achieving >90% conversion in 30 minutes .

Tables

Table 1: Key Synthetic Parameters for N-Alkylation Step

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–85°C | Maximizes SN2 |

| Base | K₂CO₃ (2.5 eq) | Prevents hydrolysis |

| Solvent | DMF | Enhances solubility |

| Reaction Time | 8–12 hours | Completes alkylation |

Table 2: Computational Tools for Reactivity Prediction

| Tool | Application | Example Output |

|---|---|---|

| Gaussian 16 | Transition state DFT | ΔG‡ = 25 kcal/mol |

| AutoDock Vina | Protein-ligand docking | Binding affinity (pKi) |

| COSMOtherm | Solvent effects | LogP = 3.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.